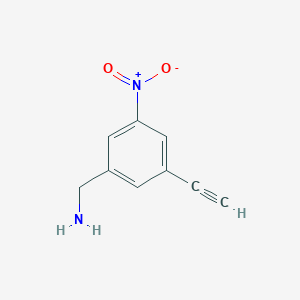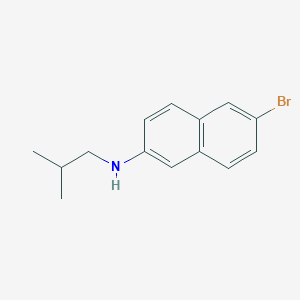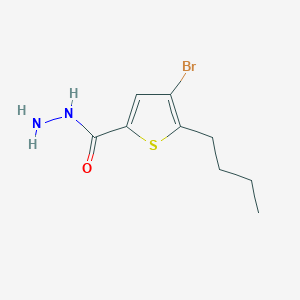
5'-Azido-2',5'-dideoxycytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Azido-2’,5’-dideoxycytidine: is a nucleoside analog that has garnered attention for its potential applications in antiviral therapies. This compound is characterized by the presence of an azido group at the 5’ position and the absence of hydroxyl groups at the 2’ and 5’ positions of the sugar moiety. Its unique structure allows it to interfere with viral replication processes, making it a valuable tool in biomedical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of 5’-Azido-2’,5’-dideoxycytidine typically involves the modification of cytidine derivatives. One common method starts with the octadiynyl derivative of cytidine, which undergoes a series of reactions to introduce the azido group at the 5’ position . The reaction conditions often involve the use of copper(I)-promoted “click” chemistry, which facilitates the cyclization and introduction of the azido group .
Industrial Production Methods: : While specific industrial production methods for 5’-Azido-2’,5’-dideoxycytidine are not widely documented, the principles of nucleoside analog synthesis can be applied. These methods generally involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The use of automated synthesizers and purification systems can enhance the efficiency of production .
Análisis De Reacciones Químicas
Types of Reactions: : 5’-Azido-2’,5’-dideoxycytidine can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in substitution reactions, where it can be replaced by other functional groups.
Cyclization Reactions: The compound can form intramolecular cyclic structures, which are useful in the synthesis of macrocycles.
Common Reagents and Conditions
Copper(I) Catalysts:
Organic Solvents: Such as dimethyl sulfoxide (DMSO) and acetonitrile, which are commonly used in nucleoside synthesis.
Major Products
Cyclic Nucleosides: Formed through intramolecular cyclization reactions.
Substituted Nucleosides: Resulting from substitution reactions involving the azido group.
Aplicaciones Científicas De Investigación
Chemistry: : 5’-Azido-2’,5’-dideoxycytidine is used as a precursor in the synthesis of various nucleoside analogs.
Biology: : In biological research, this compound is used to study the mechanisms of viral replication and to develop antiviral therapies. It has shown promise in inhibiting the replication of viruses such as HIV and Hepatitis B.
Medicine: : The primary medical application of 5’-Azido-2’,5’-dideoxycytidine is in antiviral therapy. It acts as a chain terminator during viral DNA synthesis, effectively inhibiting viral replication.
Industry: : In the pharmaceutical industry, this compound is used in the development of antiviral drugs. Its ability to inhibit viral replication makes it a valuable component in the formulation of antiviral medications.
Mecanismo De Acción
5’-Azido-2’,5’-dideoxycytidine exerts its effects by incorporating into the viral DNA during replication. The azido group at the 5’ position prevents the addition of further nucleotides, effectively terminating the DNA chain. This mechanism inhibits viral replication and reduces the viral load in infected cells . The compound primarily targets the viral reverse transcriptase enzyme, which is responsible for synthesizing viral DNA from RNA templates .
Comparación Con Compuestos Similares
Similar Compounds
Zidovudine (AZT): Another nucleoside analog used in antiviral therapy.
Lamivudine (3TC): A nucleoside analog with a sulfur atom in place of the oxygen atom in the sugar ring.
Uniqueness: : 5’-Azido-2’,5’-dideoxycytidine is unique due to the presence of the azido group at the 5’ position, which provides distinct chemical properties and mechanisms of action compared to other nucleoside analogs. Its ability to form cyclic structures and participate in “click” chemistry reactions further distinguishes it from similar compounds .
Propiedades
Fórmula molecular |
C9H12N6O3 |
|---|---|
Peso molecular |
252.23 g/mol |
Nombre IUPAC |
4-amino-1-[5-(azidomethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12N6O3/c10-7-1-2-15(9(17)13-7)8-3-5(16)6(18-8)4-12-14-11/h1-2,5-6,8,16H,3-4H2,(H2,10,13,17) |
Clave InChI |
BYOFOXNPSZKEAF-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(OC1N2C=CC(=NC2=O)N)CN=[N+]=[N-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Propyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B12073808.png)
![3-(Difluoromethyl)-4-[2-(propan-2-yloxy)ethoxy]aniline](/img/structure/B12073814.png)
![2-(5-Fluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B12073818.png)
![2-Methyl-N-[(3R)-piperidin-3-yl]pyridine-3-carboxamide](/img/structure/B12073825.png)





